molecular formula C14H19NO4 B13800986 Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- CAS No. 77372-67-9

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-

Katalognummer: B13800986
CAS-Nummer: 77372-67-9
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: CYACPJGPSDSRQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an acetyl group and a butoxyphenylacetyl group attached to the hydroxylamine moiety.

Vorbereitungsmethoden

The synthesis of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves several steps. One common method includes the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with p-butoxyphenylacetyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves its interaction with molecular targets through its functional groups. The acetyl and butoxyphenylacetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- can be compared with other hydroxylamine derivatives, such as:

Eigenschaften

CAS-Nummer

77372-67-9

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

[[2-(4-butoxyphenyl)acetyl]amino] acetate

InChI

InChI=1S/C14H19NO4/c1-3-4-9-18-13-7-5-12(6-8-13)10-14(17)15-19-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI-Schlüssel

CYACPJGPSDSRQT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.